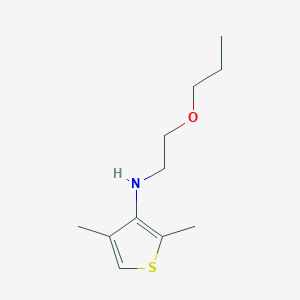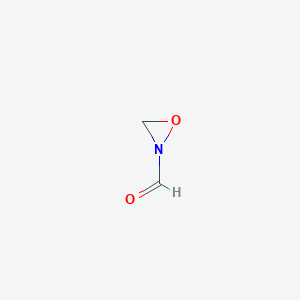
Oxaziridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaziridine-2-carbaldehyde is an organic compound characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines are widely used as intermediates in organic synthesis, particularly in oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaziridine-2-carbaldehyde can be synthesized through the oxidation of imines using peracids. This method involves the reaction of an imine with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Another approach involves the amination of carbonyl compounds, where the carbonyl compound reacts with an amine in the presence of an oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxaziridine synthesis can be applied. Industrial production typically involves large-scale oxidation reactions using peracids or other oxidizing agents under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxaziridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can take place, where nucleophiles attack the electrophilic sites on the oxaziridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include mCPBA and other peracids.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines and thiols can react with this compound in the presence of a base.
Major Products:
Oxidation: Products include epoxides, sulfoxides, and hydroxylamines.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted oxaziridine derivatives.
Scientific Research Applications
Oxaziridine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxaziridine-2-carbaldehyde involves the transfer of oxygen or nitrogen atoms to substrates. This transfer occurs through a nucleophilic attack on the electrophilic sites of the oxaziridine ring. The strained ring structure and weak N-O bond facilitate these transfer reactions, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Diaziridines: These compounds also contain a three-membered ring but with two nitrogen atoms instead of one oxygen and one nitrogen.
Dioxiranes: These compounds have a three-membered ring with two oxygen atoms and are known for their strong oxidizing properties.
Uniqueness: Oxaziridine-2-carbaldehyde is unique due to its ability to transfer both oxygen and nitrogen atoms, whereas similar compounds like diaziridines and dioxiranes are limited to specific types of atom transfers. This versatility makes this compound a valuable reagent in various chemical transformations .
Properties
CAS No. |
88673-08-9 |
|---|---|
Molecular Formula |
C2H3NO2 |
Molecular Weight |
73.05 g/mol |
IUPAC Name |
oxaziridine-2-carbaldehyde |
InChI |
InChI=1S/C2H3NO2/c4-1-3-2-5-3/h1H,2H2 |
InChI Key |
PSEPJBDNXOQXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1N(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


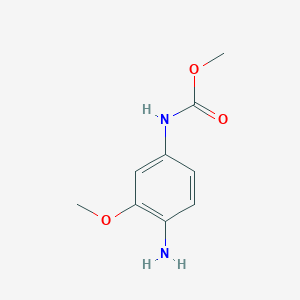

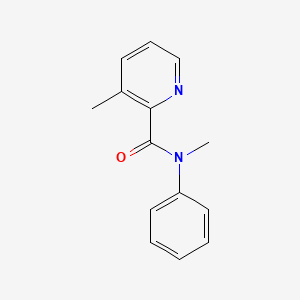
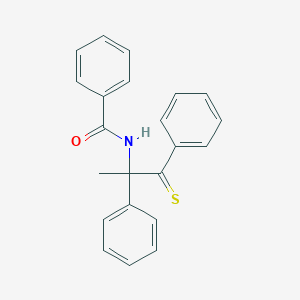
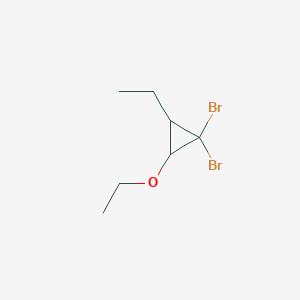
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
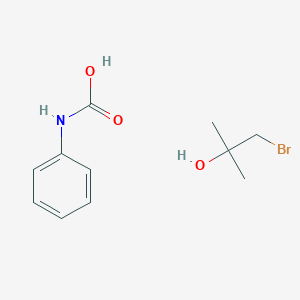
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

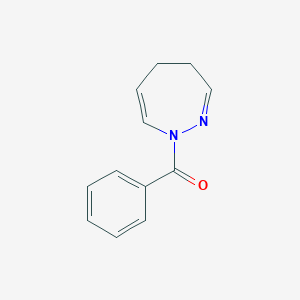

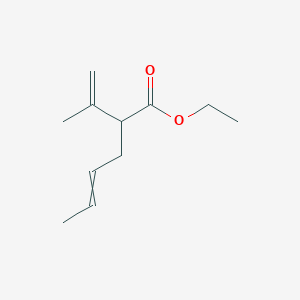
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
